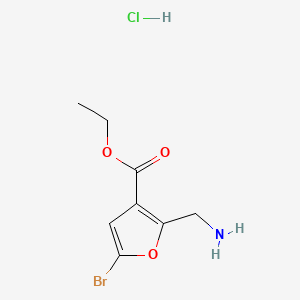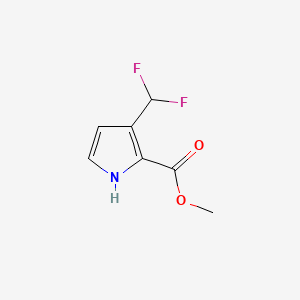
3-(1-Fluorocyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluorocyclopropyl)propanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a fluorinated cyclopropyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stille Cross-Coupling Reaction: One of the methods to synthesize 3-(1-Fluorocyclopropyl)propanoic acid involves the Stille cross-coupling reaction.
Cyclopropanation: Another approach involves the cyclopropanation of (1-fluorovinyl)arenes, which introduces the fluorocyclopropyl group into the molecule.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1-Fluorocyclopropyl)propanoic acid can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: 3-(1-Fluorocyclopropyl)propanoic acid is used as a building block in the synthesis of various fluorinated organic compounds.
Biology and Medicine:
Drug Development: The fluorinated cyclopropyl group can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Propanoic Acid: A simple carboxylic acid with antimicrobial properties.
3-Phenylpropanoic Acid: A compound with a benzene ring attached to the propanoic acid moiety.
2-Phenylpropanoic Acid: Known for its use in nonsteroidal anti-inflammatory drugs (NSAIDs).
Uniqueness: 3-(1-Fluorocyclopropyl)propanoic acid is unique due to the presence of the fluorinated cyclopropyl group, which imparts distinct chemical and biological properties compared to other propanoic acid derivatives .
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
3-(1-fluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9FO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
InChI Key |
QRNARYWUEKLSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)


![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

